molecular formula C15H11ClO B6328644 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 144017-77-6

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No. B6328644
CAS RN: 144017-77-6
M. Wt: 242.70 g/mol
InChI Key: UBJIPXGNVJWNJZ-ZHACJKMWSA-N
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Description

“1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure of related compounds has been extensively studied using various spectroscopic techniques like FT-IR, NMR, and UV-Vis. For instance, a study on a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, utilized FT-IR and DFT methods to calculate vibrational wavenumbers and assign them with potential energy distribution methods (Najiya et al., 2014).
  • Another study focused on the synthesis and characterization of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, revealing important structural parameters and insights into their interaction with human serum albumin, hinting at potential biological applications (Kalalbandi & Seetharamappa, 2015).

Chemical Reactivity and Properties

  • Research has been conducted to understand the chemical reactivity and properties of similar compounds. For example, a study on (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one provided insights into its geometrical entities, electronic properties, and chemical reactivity (Adole et al., 2020).
  • The study of refractive indices of these compounds in different solvents has been used to understand their nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).

Potential Applications

  • Some compounds in this category have shown promise in the field of opto-electronic materials, with studies highlighting their fluorescence conversion and charge-transfer interactions in organic cocrystals (Zhao et al., 2017).
  • The antimicrobial activities of substituted compounds have been evaluated, suggesting potential use in medical or pharmaceutical applications (Balaji et al., 2017).

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIPXGNVJWNJZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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